molecular formula C15H18N2OS2 B5672064 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate

Cat. No.: B5672064
M. Wt: 306.5 g/mol
InChI Key: KAKSUVQQZNNAFK-UHFFFAOYSA-N
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Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline moiety, which is a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of a suitable precursor, such as phthalic anhydride, with an amine. This reaction is typically carried out under acidic conditions and elevated temperatures.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction, where the isoindoline derivative is treated with an alkyl halide in the presence of a base.

    Formation of the Pyrrolidinecarbodithioate Group: The final step involves the reaction of the intermediate compound with pyrrolidinecarbodithioate, which can be synthesized from pyrrolidine and carbon disulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinecarbodithioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-pyrrolidinecarbodithioate: Characterized by the presence of an isoindoline moiety and a pyrrolidinecarbodithioate group.

    Lenalidomide: Contains an isoindoline moiety and is used as a therapeutic agent.

    Phthalimide Derivatives: Contain a similar isoindoline structure and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to the presence of the pyrrolidinecarbodithioate group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)ethyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-14-13-6-2-1-5-12(13)11-17(14)9-10-20-15(19)16-7-3-4-8-16/h1-2,5-6H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKSUVQQZNNAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SCCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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